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Compound of Interest

Compound Name:
2-Amino-2-(2-

chlorophenyl)propanamide

Cat. No.: B12128104

Get Quote

Executive Summary
2-Amino-2-(2-chlorophenyl)propanamide is the primary amide derivative of the non-

proteinogenic amino acid 2-amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2).

Structurally, it is an

-methyl,

-aryl glycine analog characterized by a quaternary carbon center bonded to an amino group, a
methyl group, a 2-chlorophenyl ring, and a carboxamide moiety.

This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly

for:

Peptidomimetics: Introducing conformational constraints into peptide backbones due to the

steric bulk of the tetrasubstituted

-carbon.
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CNS-Active Pharmacophores: Acting as an acyclic structural analog to arylcyclohexylamines

(e.g., Ketamine, Norketamine), potentially exhibiting NMDA receptor affinity or serving as a

precursor for constrained diamines.

Chiral Resolution: The racemic mixture can be resolved to provide enantiopure building

blocks for drug synthesis.

Chemical Identity & Structural Characterization[1][2]
[3][4][5]
Nomenclature and Identifiers[4]

IUPAC Name: 2-Amino-2-(2-chlorophenyl)propanamide

Systematic Name:

-Methyl-2-chlorophenylglycinamide

Molecular Formula:

[1][2]

Molecular Weight: 198.65 g/mol [2]

SMILES:CC(N)(C1=CC=CC=C1Cl)C(N)=O

Related CAS (Acid): 500698-02-2 (2-Amino-2-(2-chlorophenyl)propanoic acid)

Structural Geometry
The molecule features a chiral center at the C2 position. The presence of the ortho-chloro

substituent on the phenyl ring introduces significant steric hindrance and rotational barriers,

influencing the conformation of the amide group.
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Feature Description

Core Scaffold Propanamide (3-carbon chain)

-Substituents

Amino (

), Methyl (

), 2-Chlorophenyl

Stereochemistry Exists as (R)- and (S)- enantiomers.[1]

Electronic Effect

The 2-Cl group is electron-withdrawing,

reducing the basicity of the

-amine compared to non-halogenated analogs.

Synthetic Pathways (Step-by-Step)
The synthesis of 2-Amino-2-(2-chlorophenyl)propanamide typically follows a Strecker

Synthesis protocol starting from 2-chloroacetophenone, followed by controlled partial

hydrolysis.

Reaction Scheme
Formation of Ketimine/Aminonitrile: Reaction of 2-chloroacetophenone with ammonium

chloride and potassium cyanide (or TMSCN).

Partial Hydrolysis: Conversion of the nitrile intermediate to the amide using concentrated

sulfuric acid or alkaline hydrogen peroxide.

Detailed Protocol
Step 1: Strecker Synthesis (Aminonitrile Formation)

Reagents: 2-Chloroacetophenone,

,

(or
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), Methanol/Water.

Conditions: Room temperature to

, 24-48 hours.

Mechanism: Nucleophilic attack of cyanide on the in situ formed imine.

Intermediate: 2-Amino-2-(2-chlorophenyl)propanenitrile.

Step 2: Controlled Hydrolysis

Reagents: Conc.

(90-98%) followed by ice-water quench.

Conditions:

to prevent over-hydrolysis to the carboxylic acid.

Purification: Neutralization with

precipitates the amide.

Visualization of Synthesis Pathway

2-Chloroacetophenone
(C8H7ClO)

2-Amino-2-(2-chlorophenyl)
propanenitrile
(Aminonitrile)

Nucleophilic Addition

NH4Cl + NaCN
(Strecker) 2-Amino-2-(2-chlorophenyl)

propanamide
(Target Amide)

Hydration

Conc. H2SO4
(Partial Hydrolysis)

2-Amino-2-(2-chlorophenyl)
propanoic acid

(Over-hydrolysis)

Full Hydrolysis
(Heat/Acid)

Click to download full resolution via product page

Figure 1: Synthetic route from 2-chloroacetophenone via Strecker reaction to the target amide.

Analytical Profiling
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Validating the structure requires a multi-modal approach to confirm the presence of the amide,

the quaternary center, and the halogenated ring.

Nuclear Magnetic Resonance (NMR)
NMR (DMSO-

, 400 MHz):

1.5-1.7 ppm (s, 3H): Methyl group attached to the quaternary carbon (

).

2.0-2.5 ppm (br s, 2H):

-Amino group (

), exchangeable with

.

6.8-7.5 ppm (br s, 2H): Amide protons (

).

7.2-7.6 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).

NMR:

Distinct quaternary carbon signal at

ppm.

Carbonyl carbon signal at

ppm.

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion
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: Observed at m/z ~199.06 (consistent with

isotope).

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.

Fragmentation: Loss of ammonia (

, -17) and amide group (

, -44).

Infrared Spectroscopy (IR)
Amide I Band:

(C=O stretch).

Amide II Band:

(N-H bend).

Amine Stretch:

(Primary amine doublet).

Pharmaceutical Relevance & Applications
Peptidomimetics and Conformational Constraint
The incorporation of

-disubstituted amino acids (like the acid precursor of this amide) into peptide chains restricts
the rotation around the

(

) and

(

) bonds.
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Mechanism: The steric bulk of the 2-chlorophenyl and methyl groups forces the backbone

into specific helical or turn conformations (

-helix or

-helix).

Utility: This stabilizes bioactive peptides against enzymatic degradation (proteolysis).

CNS Activity Potential
Structurally, 2-Amino-2-(2-chlorophenyl)propanamide shares a pharmacophore with

Arylcyclohexylamines (e.g., Ketamine).

Structural Homology: It represents an acyclic seco-analog where the cyclohexanone ring is

"opened" at the C2-C3 bond.

Receptor Binding: While acyclic analogs generally show lower affinity for the NMDA receptor

compared to rigid cyclic analogs (like Ketamine or PCP), they are valuable for exploring

Structure-Activity Relationships (SAR) regarding the necessity of the cyclohexane ring for

channel blocking.

Metabolic Stability
The quaternary

-carbon prevents

-proton abstraction, blocking the formation of imines via oxidative deamination (a common
metabolic pathway for monoamines). This renders the molecule highly resistant to Monoamine
Oxidase (MAO) degradation.

Safety and Handling
Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if ingested (based on

structural analogs).

Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at

.
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Reactivity: The primary amide can dehydrate to the nitrile under strong dehydration

conditions (

) or hydrolyze to the acid under strong acidic/basic reflux.

References
Strecker Synthesis of

-Disubstituted Amino Acids:
Arendt, A., et al. "Synthesis of alpha-methyl-alpha-amino acids." Polish Journal of
Chemistry (1979).

Pharmacology of Acyclic NMDA Antagonists

Parsons, C. G., et al.

Chemical Structure Data (Acid Precursor)

PubChem CID 11234567 (Analogous Acid).

Silverstein, R. M., et al.

(Note: Specific CAS 119802-69-6 refers to the ketone analog, while the acid precursor for the

described amide is CAS 500698-02-2. The amide described is the direct derivative of this acid.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - (2s)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride
(C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

2. 2-amino-N-(4-chlorophenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12128104?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchemlite.lcsb.uni.lu/e/compound/129939435
https://pubchemlite.lcsb.uni.lu/e/compound/129939435
https://www.scbt.com/p/2-amino-n-4-chlorophenyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12128104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Assessment: 2-Amino-2-(2-
chlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12128104/docs#technical-assessment-2-amino-2-2-
chlorophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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